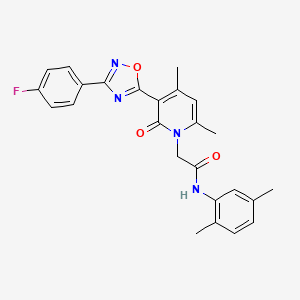

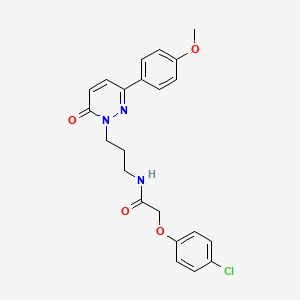

![molecular formula C17H13ClN4OS B3397862 7-chloro-2-(3,4-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021225-42-2](/img/structure/B3397862.png)

7-chloro-2-(3,4-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Übersicht

Beschreibung

The compound “7-chloro-2-(3,4-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a type of 1,3,4-thiadiazole . Thiadiazoles are among the most common heterocyclic pharmacophores and display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . For example, a novel thiadiazolo based donor-acceptor copolymer was synthesized by Stille polymerization reaction .Molecular Structure Analysis

The molecular structure of similar compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . For example, the first step involves bromination of 3,4-diaminopyridine with 48% hydrobromic acid resulting in the formation of 2,5-dibromo-3,4-diaminopyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels . The optical band gap of the polymer was found to be 1.61 eV as calculated from its film onset absorption edge .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

1,3,4-Thiadiazole molecules, which include the compound , have been synthesized and studied for their antibacterial activity . These molecules were found to have an inhibitory effect on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis . The experimental results were supported by a docking study using the Kinase ThiM from Klebsiella pneumoniae .

Anticancer Activity

1,3,4-Thiadiazole derivatives, including the compound , have been considered as potential anticancer agents . These compounds have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells . For instance, 6-Amino-5-cyano [1,3,4]thiadiazolo [3,2-a]pyrimidine-2-sulfonamide and (oxo) [1,3,4]thiadiazolo quinazoline-2-sulfonamide derivatives have shown inhibition of growth activities against the human breast carcinoma (MCF-7) cell line .

Antifungal Activity

Thiadiazole derivatives have been found to exhibit antifungal properties . This makes them potentially useful in the treatment of various fungal infections.

Antimycobacterial Activity

Thiadiazole derivatives have also been found to exhibit antimycobacterial properties . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Analgesic and Anti-inflammatory Activity

Thiadiazole derivatives have been found to exhibit analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation.

Antipsychotic and Antidepressant Activity

Thiadiazole derivatives have been found to exhibit antipsychotic and antidepressant properties . This suggests potential applications in the treatment of mental health disorders.

Zukünftige Richtungen

The future directions for research on similar compounds could include further exploration of their biological activities and potential applications in various fields such as medicine and organic electronics . The photophysical study suggests that similar compounds are promising candidates for future large area organic electronic applications .

Eigenschaften

IUPAC Name |

7-chloro-2-(3,4-dimethylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4OS/c1-9-3-5-12(7-10(9)2)19-16-21-22-15(23)13-8-11(18)4-6-14(13)20-17(22)24-16/h3-8H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDRBDMJFFDALV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-2-[(3,4-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3397780.png)

![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B3397787.png)

![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B3397793.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397795.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397796.png)

![N-1,3-benzodioxol-5-yl-2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397799.png)

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3397803.png)

![N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-methoxybenzamide](/img/structure/B3397818.png)

![2-((3-chloro-4-methylphenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B3397859.png)